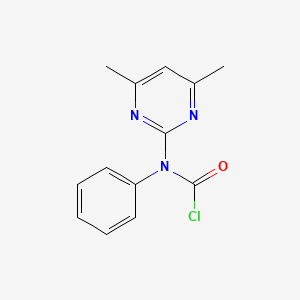

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride

Description

Properties

Molecular Formula |

C13H12ClN3O |

|---|---|

Molecular Weight |

261.70 g/mol |

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride |

InChI |

InChI=1S/C13H12ClN3O/c1-9-8-10(2)16-13(15-9)17(12(14)18)11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI Key |

NQWPMMGOXPNSLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C2=CC=CC=C2)C(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Step 1: Preparation of 4,6-dimethylpyrimidin-2-amine or its derivatives.

- Step 2: Formation of the corresponding carbamoyl chloride via reaction with phosgene or phosgene equivalents.

- Step 3: Coupling with aniline or phenyl amine derivatives to form the N-phenylcarbamoyl chloride intermediate.

This approach leverages the nucleophilicity of the amine group on the pyrimidine ring and the electrophilicity of carbamoyl chloride intermediates.

Synthesis of 4,6-Dimethylpyrimidin-2-amine

4,6-Dimethylpyrimidin-2-amine can be synthesized through classical heterocyclic synthesis methods or obtained commercially. It serves as the key starting material for subsequent carbamoyl chloride formation.

Formation of Carbamoyl Chloride Intermediate

Carbamoyl chlorides are generally prepared by chlorination of the corresponding carbamic acids or carbamates using reagents such as:

- Phosgene (COCl2)

- Thiophosgene (CSCl2)

- Triphosgene (solid phosgene equivalent)

- Oxalyl chloride (COCl)2

The reaction is usually performed under anhydrous conditions and inert atmosphere to prevent hydrolysis.

Specific Preparation of this compound

According to the research literature:

- The carbamoyl chloride is synthesized by reacting 4,6-dimethylpyrimidin-2-amine with phosgene or thiophosgene to form the corresponding carbamoyl chloride intermediate.

- Subsequently, the carbamoyl chloride intermediate reacts with aniline (phenyl amine) in the presence of a base such as triethylamine to yield this compound.

This method is supported by the general amidation strategies involving carbamoyl chlorides and amines.

Alternative Routes and Intermediates

- Some methods involve the preparation of thiosemicarbazides by nucleophilic addition of hydrazides to isothiocyanates derived from 4,6-dimethylpyrimidin-2-amine.

- Isothiocyanates can be synthesized from the amine using carbon disulfide (CS2), thiophosgene (CSCl2), or disulfide tetramethylthiouram (DTMT) as intermediates.

- These intermediates can be further converted to carbamoyl chlorides or related derivatives.

Reaction Conditions and Optimization

Solvents and Temperature

- Reactions are typically carried out in anhydrous dichloromethane (CH2Cl2) or chloroform under inert atmosphere (argon or nitrogen).

- Cooling with an ice bath is often employed during the addition of reagents to control exothermicity.

- Room temperature stirring for several hours (e.g., 3 hours) is common for amidation steps.

Bases and Catalysts

- Triethylamine (Et3N) is frequently used as a base to neutralize HCl generated during carbamoyl chloride formation and amidation.

- In some cases, coupling reagents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to facilitate condensation reactions, although more common for carboxylic acid amidations.

Mechanistic Insights

- Carbamoyl chlorides undergo solvolysis via unimolecular ionization mechanisms, forming carbamoyl cations that react with nucleophiles such as amines.

- The reaction rates and product distributions are influenced by solvent, temperature, and presence of nucleophilic catalysts.

- Positive entropy of activation values indicate a dissociative mechanism for carbamoyl chloride formation and reaction.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4,6-Dimethylpyrimidin-2-amine synthesis | Commercial or heterocyclic synthesis methods | - | Starting material for carbamoyl chloride |

| Carbamoyl chloride formation | Phosgene or thiophosgene, anhydrous CH2Cl2, 0°C to RT, inert atmosphere | 70-90 | Requires careful moisture exclusion |

| Amidation with aniline | Aniline, triethylamine, CH2Cl2, 0°C to RT | 75-85 | Stirring 3 h under argon, quench with water |

| Alternative isothiocyanate route | CS2 or DTMT intermediates, nucleophilic addition | Variable | Used for thiosemicarbazide derivatives |

Summary of Research Findings from Varied Sources

- The nucleophilic addition of amines to carbamoyl chlorides is a well-established route to prepare carbamoyl derivatives, including this compound.

- Use of thiophosgene or phosgene analogs as chlorinating agents is effective but requires strict anhydrous conditions due to the sensitivity of carbamoyl chlorides.

- Alternative synthetic routes involving isothiocyanates and thiosemicarbazides provide access to related compounds but are less direct for the target carbamoyl chloride.

- Mechanistic studies confirm that carbamoyl chloride formation proceeds via unimolecular ionization, which influences reaction kinetics and conditions optimization.

- Coupling reactions employing bases such as triethylamine and solvents like dichloromethane at controlled temperatures yield high purity products suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include aniline derivatives, strong acids, and bases. Microwave-assisted conditions are often employed to enhance reaction efficiency and reduce by-product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with aniline derivatives can yield various 2-anilinopyrimidine derivatives .

Scientific Research Applications

Based on the search results provided, here's what can be gathered regarding the applications of compounds related to "N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride":

Please note: The search results do not directly address the applications of the specific compound "this compound". Instead, they mention related compounds and their applications, which can provide some context.

1. Photodegradation of Pesticides:

- One study reviewed the photodegradation of pesticides, referencing a compound similar to the query, 2-[(methylformyl)amino]-5,6-dimethylpyrimidin-4-yl dimethylcarbamate. It was observed as a photoproduct in solid-phase experiments . The study investigated the photooxidation of propoxur in aqueous solutions using a low-pressure mercury lamp, examining factors like temperature, pH, and pesticide concentration .

2. Adenosine Receptor Antagonists:

- Isoquinoline and quinazoline urea derivatives have been identified as binding agents to human adenosine A3 receptors . Specifically, N-phenyl-N′-quinazolin-4-ylurea derivatives were investigated, with various substituents added to the benzene ring to explore electronic and positional effects .

3. Protein Kinase Modulators:

- 4,6-disubstituted aminopyrimidine derivatives are noted as protein kinase modulators with pharmaceutical activity .

4. DprE1 Inhibitors:

- Novel thiophene-arylamide compounds, derived from noncovalent interactions, have been synthesized and designed . These compounds were obtained through condensation reactions with aryl carboxylic acids and aminothiophenes .

5. Medicaments Comprising Carbonyl:

- Various compounds containing chlorophenyl, ethoxy, and oxomorpholin groups are described for their medicinal uses .

6. Sirtuin 2 Inhibitors:

- 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives have been identified as potent and selective human sirtuin 2 inhibitors .

7. N-Methyl-N-phenylcarbamoyl Chloride:

- N-methyl-N-phenylcarbamoyl chloride is used in iridium-catalyzed annulation with internal alkyne . Studies have also examined it in aqueous binary mixtures of acetone, ethanol, methanol and in water, D2O and 50% D2O-CH3OD . It is a combustible corrosive material that can cause serious eye damage, skin corrosion and may cause respiratory irritation .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets and pathways are determined by the specific applications and reactions it undergoes .

Comparison with Similar Compounds

Sulfamoyl Chloride Derivatives ()

Several sulfamoyl chlorides share structural similarities with the target compound, differing primarily in substituents on the pyrimidine ring:

[(4,6-Dimethoxypyrimidin-2-yl)(methyl)aminocarbonyl]sulfamoyl chloride: Substitutes methoxy groups at the 4,6-positions of the pyrimidine ring, increasing electron density and possibly enhancing hydrolytic stability.

[(4-Methoxy-6-methylpyrimidin-2-yl)(methyl)aminocarbonyl]sulfamoyl chloride: A hybrid structure with mixed methoxy and methyl substituents, balancing lipophilicity and electronic effects.

Key Structural Differences :

- The target compound’s phenyl group on the carbamoyl nitrogen distinguishes it from analogs with methyl or sulfamoyl substituents, likely influencing binding affinity in biological systems.

- 4,6-Dimethyl vs.

Herbicidal Pyrimidinyl Derivatives ()

- Sulfometuron-methyl : Contains a 4,6-dimethylpyrimidin-2-yl group linked to a sulfonylurea backbone. Demonstrates ALS inhibition, leading to broad-spectrum herbicidal activity .

- Pyriminobac-methyl: A pyrimidinylbenzoate herbicide with a 4,6-dimethoxypyrimidin-2-yl group, effective against grassy weeds via ACCase inhibition .

Data Table: Structural and Functional Comparison

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride (CAS No. 112193-21-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.

- Chemical Formula : C13H12ClN3O

- Molecular Weight : 261.71 g/mol

- CAS Number : 112193-21-2

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial efficacy and cytotoxicity against cancer cell lines.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. In a study involving various derivatives, compounds similar to this compound demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| This compound | TBD | S. aureus, MRSA |

Cytotoxicity Studies

Cytotoxicity assessments showed that certain derivatives exhibited low toxicity at concentrations up to 20 µM. For instance, while some compounds displayed significant cytotoxic effects, this compound's profile suggests a safer therapeutic window .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | Cancer Cell Lines |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A series of carbamoyl chlorides were synthesized and tested for their antimicrobial properties. The results indicated that specific structural modifications could enhance efficacy against resistant bacterial strains .

- Cytotoxicity and Anti-inflammatory Potential : Another study investigated the anti-inflammatory effects of similar compounds. It was found that certain derivatives could attenuate lipopolysaccharide-induced NF-kB activation, suggesting potential applications in inflammatory conditions .

- Structure-Activity Relationship (SAR) : The relationship between structure modifications and biological activity was examined. The presence of specific substituents was correlated with increased lipophilicity and enhanced antimicrobial activity .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves reacting 2-amino-4,6-dimethylpyrimidine with chlorosulfonyl isocyanate in methylene chloride at 0°C, followed by controlled amine addition (e.g., dimethylamine) to form the carbamoyl chloride derivative . Optimization includes:

- Temperature control : Maintain ≤5°C during sulfamoyl chloride formation to prevent side reactions.

- Solvent selection : Use anhydrous methylene chloride to minimize hydrolysis.

- Stoichiometry : A 1:1 molar ratio of starting materials reduces by-product formation.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic pyrimidine protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) and confirm substitution patterns .

- FT-IR : Verify carbonyl (C=O, ~1750 cm⁻¹) and sulfamoyl (S=O, ~1350 cm⁻¹) functional groups .

- Crystallography :

- Single-crystal X-ray diffraction : Use SHELX suite for structure refinement. For example, SHELXL can resolve bond-length discrepancies (e.g., C-Cl vs. C-N bonds) .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder in the pyrimidine ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular geometry observed in crystallographic data for this compound?

- Approach :

- Refinement protocols : Apply SHELXL’s restraints for bond distances/angles (e.g., fixing pyrimidine ring planarity) to align with expected geometries .

- Twinned data handling : Use SHELXD for deconvolution of overlapping reflections in cases of crystal twinning .

- Validation tools : Cross-check with computational models (DFT) to identify outliers in torsion angles or van der Waals clashes .

Q. What strategies mitigate side reactions during synthesis, such as unintended substitutions or hydrolysis?

- Preventive measures :

- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) to avoid hydrolysis of the carbamoyl chloride group .

- Selective protection : Temporarily protect the pyrimidine amine with Boc groups before sulfonylation to prevent over-reactivity .

- By-product analysis :

- HPLC-MS : Identify impurities (e.g., hydrolyzed carbamic acid derivatives) and adjust pH or solvent polarity to suppress their formation .

Q. What biological targets are plausible for this compound based on structural analogs?

- Mechanistic insights :

- Enzyme inhibition : The 4,6-dimethylpyrimidine moiety mimics purine/pyrimidine bases, suggesting interactions with dihydrofolate reductase (DHFR) or thymidylate synthase .

- Receptor binding : The phenylcarbamoyl group may engage hydrophobic pockets in kinase targets (e.g., EGFR) based on docking studies of similar sulfonamide derivatives .

- Experimental validation :

- In vitro assays : Screen against enzyme panels (e.g., kinase profiling) to identify inhibition hotspots .

- SAR studies : Modify substituents (e.g., replacing chloride with nitro groups) to enhance selectivity .

Data Analysis and Application Questions

Q. How should researchers analyze conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Troubleshooting steps :

- Pharmacokinetic factors : Assess bioavailability via LC-MS plasma profiling to detect rapid metabolism of the carbamoyl group .

- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) or pro-drug formulations to improve in vivo efficacy .

- Dose-response correlation : Conduct Hill slope analysis to differentiate target-specific effects from off-target toxicity .

Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Modeling strategies :

- DFT calculations : Simulate reaction pathways (e.g., SN2 displacement at the carbonyl chloride) using Gaussian or ORCA software .

- Molecular dynamics : Predict solvation effects in polar aprotic solvents (e.g., acetonitrile) to optimize reaction rates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.